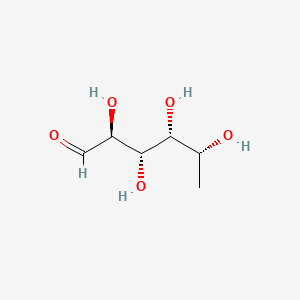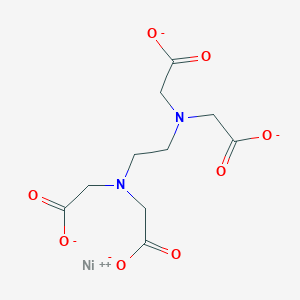
D-Ramnosa
Descripción general
Descripción
D-Rhamnose: is a naturally occurring deoxy sugar, which is a type of sugar molecule that lacks one oxygen atom compared to regular sugars. It is commonly found in nature as a component of plant glycosides and bacterial polysaccharides. D-Rhamnose is a six-carbon sugar (hexose) and is an important building block in the biosynthesis of various natural products, including rhamnolipids and certain antibiotics .
Aplicaciones Científicas De Investigación
D-Rhamnose has a wide range of applications in scientific research and industry:
Chemistry: : In chemistry, D-rhamnose is used as a starting material for the synthesis of various natural products and pharmaceuticals . It is also used in the study of carbohydrate chemistry and glycosylation reactions.
Biology: : In biology, D-rhamnose is a key component of bacterial cell walls and is involved in the biosynthesis of lipopolysaccharides and rhamnolipids . It is also used as a marker for the identification of certain bacterial species.
Medicine: : In medicine, D-rhamnose is used in the development of antibiotics and other therapeutic agents . It has been studied for its potential role in cancer immunotherapy and as an antibacterial agent .
Industry: : In industry, D-rhamnose is used in the production of biosurfactants, such as rhamnolipids, which have applications in bioremediation, agriculture, and cosmetics .
Mecanismo De Acción
Target of Action
D-Rhamnose, a naturally occurring deoxy sugar, is predominantly found in its L-form in nature . It is an important component of many natural products, glycoproteins, and structural polysaccharides . The primary targets of D-Rhamnose are the enzymes involved in its biosynthesis, such as glucose-1-phosphate thymidylyltransferase RmlA, dTDP-Glc-4,6-dehydratase RmlB, dTDP-4-keto-6-deoxy-Glc-3,5-epimerase RmlC, and dTDP-4-keto-Rha reductase RmlD .
Mode of Action
D-Rhamnose interacts with its targets by being incorporated into the biosynthetic pathways of three rhamnose donors: deoxythymidinediphosphate-L-rhamnose (dTDP-Rha), uridine diphosphate-rhamnose (UDP-Rha), and guanosine diphosphate rhamnose (GDP-Rha) . This interaction results in the production of rhamnose-containing glycoconjugates .
Biochemical Pathways
The biosynthesis of D-Rhamnose involves several biochemical pathways. Cells generate GDP-fucose either via the recycling of fucose released during glycan turnover in the lysosome (salvage pathway) or via de novo biosynthesis from mannose 1-phosphate . The biosynthetic pathways of the three rhamnose donors (dTDP-Rha, UDP-Rha, and GDP-Rha) are also involved .
Pharmacokinetics
It is known that d-rhamnose is a component of many plant glycosides and some gram-negative bacterial lipopolysaccharides .
Result of Action
The molecular and cellular effects of D-Rhamnose’s action are diverse. For instance, D-Rhamnose β-hederin, a novel oleanane-type triterpenoid saponin, has been shown to have strong inhibitory activity on the growth of various breast cancer cells and induce apoptosis in these cells . Moreover, D-Rhamnose β-hederin can reverse docetaxel resistance in breast cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of D-Rhamnose. For instance, D-Rhamnose biosynthesis can be influenced by the presence of glucose-1-phosphate, which can be obtained from both gluconeogenesis and Entner–Doudoroff pathways utilizing glucose as the starting molecule . Furthermore, D-Rhamnose can reduce the formation and release of isolated exosomes from docetaxel-resistant breast cancer cells .
Análisis Bioquímico
Biochemical Properties
D-Rhamnose plays a crucial role in various biochemical reactions. It is involved in the biosynthesis of nucleotide-activated rhamnose (NDP-rhamnose), which is essential for the formation of rhamnose-containing glycoconjugates . The enzymes involved in the biosynthesis of D-rhamnose include glucose-1-phosphate thymidylyltransferase (RmlA), dTDP-Glc-4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-Glc-3,5-epimerase (RmlC), and dTDP-4-keto-Rha reductase (RmlD) . These enzymes catalyze the conversion of glucose-1-phosphate to dTDP-rhamnose, which is then used by rhamnosyltransferases to synthesize rhamnose-containing glycoconjugates .
Cellular Effects
D-Rhamnose has significant effects on various types of cells and cellular processes. It has been shown to inhibit cellular fucosylation, which is crucial for the expression of fucosylated glycans on cell surfaces . This inhibition can impact cell signaling pathways and gene expression, particularly in cancer cells where aberrant fucosylation is linked to tumor progression . Additionally, D-rhamnose has been found to stimulate adipose dopamine receptors, promoting thermogenesis and energy expenditure, which can help ameliorate obesity in mice .
Molecular Mechanism
At the molecular level, D-rhamnose exerts its effects through various mechanisms. It binds to and inhibits enzymes involved in the biosynthesis of fucosylated glycans, such as GDP-mannose 4,6-dehydratase (GMDS) . This inhibition reduces the availability of GDP-fucose, thereby decreasing fucosylation of glycans. D-rhamnose also activates dopamine receptor D1 in adipose tissue, leading to increased cAMP production and protein kinase A (PKA) activation, which promotes thermogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-rhamnose can change over time. Studies have shown that D-rhamnose is stable under various conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to D-rhamnose can lead to sustained inhibition of fucosylation and continuous activation of thermogenic pathways in adipose tissue .
Dosage Effects in Animal Models
The effects of D-rhamnose vary with different dosages in animal models. Low to moderate doses of D-rhamnose have been shown to promote thermogenesis and reduce obesity without adverse effects . High doses of D-rhamnose can lead to toxic effects, including liver damage and metabolic disturbances . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.
Metabolic Pathways
D-Rhamnose is involved in several metabolic pathways. It is primarily metabolized through the rml pathway, where it is converted to dTDP-rhamnose by a series of enzymatic reactions . This pathway involves enzymes such as RmlA, RmlB, RmlC, and RmlD . D-rhamnose can also be metabolized through the udp pathway, where it is converted to UDP-rhamnose . These pathways are essential for the biosynthesis of rhamnose-containing glycoconjugates, which play vital roles in bacterial cell wall structure and function .
Transport and Distribution
D-Rhamnose is transported and distributed within cells and tissues through specific transporters. In fungi like Aspergillus niger, a novel L-rhamnose transporter (RhtA) has been identified, which facilitates the uptake of D-rhamnose into cells . Once inside the cell, D-rhamnose can be incorporated into glycoconjugates or metabolized through various pathways. The distribution of D-rhamnose within tissues depends on the expression and activity of these transporters .
Subcellular Localization
The subcellular localization of D-rhamnose and its derivatives can influence their activity and function. D-rhamnose-containing glycoconjugates are often localized in the cell wall or membrane, where they play roles in cell adhesion, signaling, and structural integrity . The localization of D-rhamnose within specific cellular compartments can be directed by targeting signals or post-translational modifications, ensuring that it reaches the appropriate sites for its biological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : D-Rhamnose can be synthesized through several chemical and enzymatic methods. One common synthetic route involves the conversion of D-glucose to D-rhamnose via a series of chemical reactions, including oxidation, reduction, and isomerization . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate these transformations.
Industrial Production Methods: : Industrial production of D-rhamnose often involves microbial fermentation processes. Certain bacteria, such as Pseudomonas aeruginosa, are known to produce rhamnolipids, which contain D-rhamnose as a key component . These bacteria can be cultured in large bioreactors, and the rhamnolipids can be extracted and purified to obtain D-rhamnose .
Análisis De Reacciones Químicas
Types of Reactions: : D-Rhamnose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form rhamnonic acid or reduced to form rhamnitol .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products: : The major products formed from these reactions include rhamnonic acid, rhamnitol, and various rhamnose derivatives that are used in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
D-Rhamnose can be compared to other similar deoxy sugars, such as L-rhamnose, D-fucose, and L-fucose.
L-Rhamnose: : L-Rhamnose is the enantiomer of D-rhamnose and has similar chemical properties but different biological activities .
D-Fucose: : D-Fucose is another deoxy sugar that is structurally similar to D-rhamnose but differs in the position of the deoxy group . It is found in various glycoproteins and glycolipids.
L-Fucose: : L-Fucose is the enantiomer of D-fucose and is involved in various biological processes, including cell signaling and immune response .
Uniqueness: : D-Rhamnose is unique in its specific role in the biosynthesis of rhamnolipids and its presence in certain bacterial polysaccharides . Its distinct stereochemistry and functional properties make it an important compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318473 | |
| Record name | D-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634-74-2 | |
| Record name | D-Rhamnose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhamnose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Mannose, 6-deoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHAMNOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53N1T0V28U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)

![2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B1233608.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid;hydrate](/img/structure/B1233609.png)








![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)
